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Compound of Interest

N-(3-Nitrobenzyl)-2-
Compound Name:
phenylethanamine

Cat. No.: B079550

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-(3-Nitrobenzyl)-2-
phenylethanamine, a secondary amine with potential applications in medicinal chemistry and
drug discovery. The primary and most efficient synthetic route to this compound is through the
reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine. This method is widely
applicable, generally high-yielding, and allows for the straightforward formation of the target
secondary amine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(3-Nitrobenzyl)-2-
phenylethanamine is presented in the table below.
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Property Value

Molecular Formula C15H16N202

Molecular Weight 256.30 g/mol [1]

CAS Number 104720-70-9[1]

Appearance Expected to be a pale yellow oil or solid

N-[(3-nitrophenyl)methyl]-2-
IUPAC Name K P Y) VI
phenylethanamine[1]

Synthesis by Reductive Amination

The synthesis of N-(3-Nitrobenzyl)-2-phenylethanamine is most effectively achieved via a
one-pot reductive amination reaction. This process involves the initial formation of an imine
intermediate from the condensation of 3-nitrobenzaldehyde and 2-phenylethanamine, followed
by the in-situ reduction of the imine to the desired secondary amine.

Reaction Scheme:

Experimental Protocol

The following is a detailed experimental protocol based on established methods for reductive
amination.

Materials:

¢ 3-Nitrobenzaldehyde

e 2-Phenylethanamine

» Methanol (or another suitable solvent like ethanol or dichloromethane)
e Sodium borohydride (NaBHa)

o Glacial acetic acid (optional, as a catalyst for imine formation)

e Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate (for chromatography)

Procedure:

Imine Formation: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in methanol.
To this solution, add 2-phenylethanamine (1.0-1.2 eq). A catalytic amount of glacial acetic
acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature
for 1-2 hours. The progress of imine formation can be monitored by Thin Layer
Chromatography (TLC).

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0
eq) portion-wise to the stirred solution. The addition should be controlled to manage any
effervescence. After the addition is complete, remove the ice bath and allow the reaction to
stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the
complete consumption of the imine intermediate.

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under
reduced pressure to remove the methanol. To the resulting aqueous residue, add
dichloromethane to extract the product. Wash the organic layer sequentially with saturated
sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium
sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude
product.

Purification: Purify the crude product by silica gel column chromatography using a hexane-
ethyl acetate gradient system to afford pure N-(3-Nitrobenzyl)-2-phenylethanamine.

Quantitative Data
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While a specific literature report detailing the yield for this exact reaction was not identified,
typical yields for reductive amination reactions of this nature are in the range of 70-90%. The
table below summarizes expected and reported spectroscopic data for the final product.

Data Type Expected/Reported Values

Yield 70-90% (Estimated)

'H NMR Consistent with the structure of N-(3-
Nitrobenzyl)-2-phenylethanamine
Consistent with the structure of N-(3-

13C NMR

Nitrobenzyl)-2-phenylethanamine[1]

M S (GC-MS) m/z peaks corresponding to the molecular ion
ass Spec -
P and characteristic fragments|[1]

Peaks corresponding to N-H, C-H (aromatic and
IR Spectrum , ] _
aliphatic), and NO: functional groups|[1]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Reduction with NaBHa Silca Gel Column
(Metharol, 0°C to rt, 2-4h) pat UL IR D CHuC. d B SEEAL Chromatography

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/N-_3-Nitrobenzyl_-2-phenylethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/N-_3-Nitrobenzyl_-2-phenylethanamine
https://www.benchchem.com/product/b079550#synthesis-of-n-3-nitrobenzyl-2-phenylethanamine
https://www.benchchem.com/product/b079550#synthesis-of-n-3-nitrobenzyl-2-phenylethanamine
https://www.benchchem.com/product/b079550#synthesis-of-n-3-nitrobenzyl-2-phenylethanamine
https://www.benchchem.com/product/b079550#synthesis-of-n-3-nitrobenzyl-2-phenylethanamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b079550?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

